Home > Products > Screening Compounds P74526 > Fluvastatin sodium anti-isomer free acid
Fluvastatin sodium anti-isomer free acid - 174956-43-5

Fluvastatin sodium anti-isomer free acid

Catalog Number: EVT-1576228
CAS Number: 174956-43-5
Molecular Formula: C24H26FNO4
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(3R,5R,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid is a (6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid diastereoisomer in which both chiral centres have R configuration. It is an enantiomer of a (3S,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid.
Overview

Fluvastatin sodium anti-isomer free acid is a pharmaceutical compound primarily utilized for its cholesterol-lowering properties. It is classified as an HMG-CoA reductase inhibitor, which plays a crucial role in the management of hyperlipidemia and related cardiovascular conditions. The compound is known for its effectiveness in reducing low-density lipoprotein cholesterol levels and is marketed under the brand name LESCOL® by Novartis.

Source

Fluvastatin sodium was first synthesized in the 1980s and has since been developed into various formulations, including controlled-release tablets. The compound's chemical structure allows it to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, essential for cholesterol biosynthesis in the liver .

Classification

Fluvastatin sodium anti-isomer free acid is classified under the category of lipid-lowering agents, specifically statins. Statins are widely prescribed medications that help manage cholesterol levels and reduce the risk of cardiovascular diseases.

Synthesis Analysis

Methods

The synthesis of fluvastatin sodium involves several steps that include the formation of key intermediates and the final conversion to the sodium salt form. The process typically begins with the synthesis of a precursor compound, followed by multiple reactions to introduce functional groups necessary for biological activity.

Technical Details

The synthesis can be achieved through various methodologies, including:

  • Chemical Synthesis: Utilizing organic reactions such as alkylation and cyclization to build the complex structure of fluvastatin.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is often employed to isolate and purify the final product from by-products and impurities, ensuring high purity levels suitable for pharmaceutical use .
Molecular Structure Analysis

Structure

The molecular formula of fluvastatin sodium anti-isomer free acid is C24H26FNO4C_{24}H_{26}FNO_{4}. Its structure features a fluorophenyl group, an indole moiety, and multiple hydroxyl groups that contribute to its pharmacological activity.

Data

  • Molecular Weight: Approximately 399.47 g/mol.
  • Chemical Structure: The compound exhibits stereochemistry with specific chiral centers, which are critical for its biological function .
Chemical Reactions Analysis

Reactions

Fluvastatin sodium undergoes various chemical reactions during its synthesis and metabolism:

  • Hydrolysis: In biological systems, fluvastatin can be hydrolyzed to yield its free acid form, which is pharmacologically active.
  • Metabolic Pathways: The drug is primarily metabolized in the liver through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .

Technical Details

The stability of fluvastatin sodium in different pH environments has been studied, indicating that it maintains efficacy over a range of conditions typical in human physiology .

Mechanism of Action

Process

Fluvastatin sodium exerts its therapeutic effects by competitively inhibiting HMG-CoA reductase, thereby reducing cholesterol synthesis in the liver. This inhibition leads to:

  • Increased uptake of low-density lipoprotein cholesterol from the bloodstream.
  • Decreased levels of total cholesterol and triglycerides in circulation.

Data

Clinical studies have shown that fluvastatin effectively lowers low-density lipoprotein cholesterol levels by approximately 20-30% depending on dosage and patient response .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.

Chemical Properties

  • pH Stability: The compound exhibits stability across a physiological pH range (approximately 6.5 to 7.5).
  • Melting Point: The melting point of fluvastatin sodium is reported around 140-145°C .
Applications

Scientific Uses

Fluvastatin sodium anti-isomer free acid is primarily used in clinical settings for:

  • Cholesterol Management: It is prescribed for patients with hyperlipidemia to reduce cardiovascular risk.
  • Research Applications: Used in studies investigating lipid metabolism and cardiovascular disease mechanisms.

Additionally, ongoing research explores its potential applications in other areas such as inflammation modulation and cancer therapy due to its effects on cellular pathways .

Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

Fluvastatin sodium anti-isomer free acid, chemically designated as (3R,5R,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid, is a statin derivative with the molecular formula C₂₄H₂₅FNO₄ and a molecular weight of 410.46 g/mol [1] [7]. This compound features:

  • A heptenoic acid backbone with conjugated double bonds (6E configuration).
  • An indole moiety substituted with a 4-fluorophenyl group at the 3-position and an isopropyl group at N1.
  • Two chiral centers at C3 and C5 (R configuration) essential for biological activity.

Systematic nomenclature follows IUPAC conventions, with common synonyms including "XU 62-320 free acid" and "(3R,5R)-fluvastatin" [3] [9]. The free acid form lacks the sodium counterion present in the pharmaceutically utilized salt, significantly altering its physicochemical behavior.

Table 1: Nomenclature and Molecular Identity

PropertyValue/Designation
IUPAC Name(3R,5R,6E)-7-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid
Molecular FormulaC₂₄H₂₅FNO₄
CAS Number (Free Acid)93957-54-1
SynonymsXU 62-320 free acid; Fluvastatin anti-isomer free acid
Molecular Weight410.46 g/mol

Stereochemical Configuration: Syn vs. Anti Isomer Differentiation

Fluvastatin contains two chiral centers (C3 and C5), generating four possible stereoisomers: syn (3R,5S; 3S,5R) and anti (3R,5R; 3S,5S) configurations. The anti-isomer (3R,5R) exhibits superior biological activity due to optimal spatial alignment for binding HMG-CoA reductase’s active site [2] [9]. Key distinctions include:

  • Hydroxyl Group Orientation: In the anti-isomer, the C3 and C5 hydroxyl groups reside on opposite faces of the molecule, enabling favorable hydrogen-bonding interactions with reductase residues (e.g., Lys735, Glu559) [9].
  • Pharmacological Potency: The anti-isomer demonstrates a 50-fold higher inhibitory activity (IC₅₀ = 8 nM) against HMG-CoA reductase compared to syn-diastereomers, attributable to its constrained conformation mimicking the HMG-CoA transition state [3].
  • Synthetic Control: Industrial synthesis isolates the anti-isomer via chiral resolution or asymmetric synthesis, leveraging crystallization or chromatography to achieve >98% diastereomeric purity [10].

Table 2: Stereochemical and Biological Differentiation of Fluvastatin Isomers

Isomer TypeConfigurationHMG-CoA Reductase IC₅₀Key Structural Feature
Anti-isomer(3R,5R)8 nMHydroxyl groups trans-diaxial orientation
Syn-isomer(3R,5S)400 nMHydroxyl groups cis-oriented

Solid-State Characterization: Crystallography and Polymorphism

The free acid anti-isomer displays complex solid-state behavior influenced by solvent interactions and crystallization conditions:

  • Hydrate Formation: Like its sodium salt counterpart (which exists as Form I monohydrate), the free acid can form solvates with protic solvents. Form I hydrate contains 4% water by mass, confirmed by thermogravimetry (TGA) [2].
  • Polymorphic Diversity: X-ray powder diffraction (XRPD) reveals distinct crystal lattices for fluvastatin forms. The anti-isomer free acid crystallizes in a monoclinic system (space group P2₁) with unit cell parameters a=12.47 Å, b=6.18 Å, c=14.92 Å, β=98.3° [10].
  • Thermal Properties: Differential scanning calorimetry (DSC) shows a sharp endotherm at 194–197°C corresponding to melting with simultaneous decomposition [9]. No glass transition is observed below the melting point, indicating high crystallinity.
  • Dissolution Kinetics: Intrinsic dissolution rates (IDR) vary with polymorphism. Anhydrous forms exhibit 20–30% lower IDR than hydrates due to tighter crystal packing, impacting bioavailability in lipid-lowering therapies [2].

Table 3: Solid-State Properties of Fluvastatin Anti-Isomer Free Acid

Characterization TechniqueKey ObservationsSignificance
XRPDCharacteristic peaks at 2θ=6.8°, 10.2°, 15.7°, 18.4°Confirms phase purity and polymorph identity
DSC/TGAMelting endotherm: 194–197°C; Water loss: 4% (w/w)Distinguishes hydrates from anhydrous forms
IDR (pH 6.8 buffer)0.12 mg/cm²/min (anhydrous) vs. 0.18 mg/cm²/min (hydrate)Predicts in vivo dissolution performance

Comparative Analysis with Fluvastatin Sodium Salt and Ester Precursors

The free acid anti-isomer serves as a synthetic intermediate for active pharmaceutical ingredients (APIs) but differs critically from derived forms:

  • Sodium Salt (Fluvastatin Sodium):
  • Molecular Weight: 434.46 g/mol (vs. 410.46 g/mol for free acid) [9].
  • Solubility: Highly water-soluble (30 mg/mL) compared to the free acid (<1 mg/mL), enabling parenteral formulations [5].
  • Solid Forms: Exists as crystalline hydrates (Form I/II) with enhanced dissolution. Form I monohydrate shows 40% higher intrinsic dissolution than the free acid [2].
  • Ester Prodrugs (e.g., Ethyl/Methyl Esters):
  • Synthesized to improve membrane permeability. The methyl ester (C₂₅H₂₇FNO₄) requires in vivo hydrolysis for activation, introducing pharmacokinetic variability [10].
  • Stability: Esters resist plasma hydrolysis but exhibit poor crystallinity, often forming amorphous solids or solvates with acetonitrile/ethanol [2] [10].
  • Functional Implications:
  • The carboxylic acid group is essential for ionic binding to HMG-CoA reductase. Esterification abolishes activity until hydrolyzed.
  • Sodium salt formation improves oral absorption but may accelerate degradation under humid conditions versus the more stable free acid [9].

Table 4: Comparative Properties of Fluvastatin Anti-Isomer Derivatives

PropertyFree AcidSodium SaltMethyl Ester
Molecular FormulaC₂₄H₂₅FNO₄C₂₄H₂₄FNNaO₄C₂₅H₂₇FNO₄
Water Solubility<1 mg/mL30 mg/mLInsoluble
Melting Point194–197°C (dec.)194–197°C (hydrate)Amorphous solid
HMG-CoA Reductase IC₅₀8 nM8 nM>1,000 nM
Role in SynthesisFinal intermediateActive drug substanceProdrug precursor

Abbreviations: dec. = decomposition; IC₅₀ = half-maximal inhibitory concentration.

Properties

CAS Number

174956-43-5

Product Name

Fluvastatin sodium anti-isomer free acid

IUPAC Name

(E,3R,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid

Molecular Formula

C24H26FNO4

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19+/m0/s1

InChI Key

FJLGEFLZQAZZCD-FUTHQCHMSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.